molecular formula C18H23N3O3S2 B2726634 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203339-40-5

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2726634
CAS No.: 1203339-40-5
M. Wt: 393.52
InChI Key: FSLZDAYNBRXDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is an intriguing compound that has captured the interest of researchers due to its multifaceted potential in various fields, including medicinal chemistry, biology, and industrial applications. This compound features unique structural elements that contribute to its diverse reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves multiple steps:

  • Formation of 1,2,3,4-Tetrahydroquinoline Derivative

    • Starting with a quinoline substrate, catalytic hydrogenation using palladium on carbon (Pd/C) can convert it to 1,2,3,4-tetrahydroquinoline.

  • Propylsulfonylation

    • The tetrahydroquinoline derivative undergoes sulfonylation with propylsulfonyl chloride in the presence of a base like pyridine to yield 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Formation of Thiophen-2-ylmethyl Isocyanate

    • Thiophen-2-ylmethanol is treated with phosgene or a phosgene substitute to generate thiophen-2-ylmethyl isocyanate.

  • Urea Formation

    • Finally, the sulfonylated tetrahydroquinoline derivative reacts with thiophen-2-ylmethyl isocyanate under mild conditions to form the target compound.

Industrial Production Methods

While industrial production methods are closely guarded by companies, the large-scale synthesis of such compounds generally follows the aforementioned routes, employing continuous flow techniques and automated reactors to improve yield, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea undergoes several chemical reactions:

  • Oxidation

    • The sulfur in the propylsulfonyl group can be oxidized further using oxidizing agents like hydrogen peroxide.

  • Reduction

    • The compound can be reduced at various positions, potentially affecting the urea, quinoline, or thiophene units.

  • Substitution

    • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

  • Hydrolysis

    • Under acidic or basic conditions, the urea linkage can be hydrolyzed to form amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitrating agents like nitric acid for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

Oxidation might yield sulfoxides or sulfones, reduction can produce amines, and substitution reactions yield a variety of functionalized derivatives with potentially enhanced activity or stability.

Scientific Research Applications

Chemistry

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea has applications in organic synthesis as an intermediate for other complex molecules. Its versatile reactivity allows for its incorporation into various chemical entities.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural elements suggest it might interact with specific biological targets, making it a candidate for drug development.

Medicine

Preliminary studies indicate that this compound may exhibit biological activity such as anti-inflammatory, anticancer, or antimicrobial properties, though further research is necessary to confirm and expand upon these findings.

Industry

Its stability and reactivity make it useful in developing new materials, potentially contributing to the creation of advanced polymers or surface coatings.

Mechanism of Action

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects through various mechanisms:

  • Molecular Targets: : It may target enzymes or receptors involved in inflammation or cell proliferation.

  • Pathways Involved: : The compound could inhibit key pathways in disease progression, such as the NF-kB pathway in inflammation or tyrosine kinases in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylurea

  • 1-(1-Phenylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-ethylurea

  • 1-(1-Propylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-3-ylmethyl)urea

These compounds share structural similarities but differ in their substituents, which can lead to different chemical and biological properties.

Highlighting Uniqueness

The unique combination of the propylsulfonyl group and thiophen-2-ylmethyl group in 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

This uniqueness might make it a more promising candidate for specific applications, such as in targeted drug design or novel material synthesis.

Properties

IUPAC Name

1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-7-8-15(12-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZDAYNBRXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.